molecular formula C18H16F2N2O2S B10950127 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(difluoromethoxy)benzamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(difluoromethoxy)benzamide

Cat. No.: B10950127
M. Wt: 362.4 g/mol
InChI Key: WKUHCGTYSYTLKD-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(difluoromethoxy)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a benzamide moiety, which is commonly found in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(difluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanide salts.

    Attachment of the Benzamide Moiety: This step involves the coupling of the benzothiophene intermediate with a difluoromethoxybenzoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(difluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16F2N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H16F2N2O2S/c1-10-2-7-13-14(9-21)17(25-15(13)8-10)22-16(23)11-3-5-12(6-4-11)24-18(19)20/h3-6,10,18H,2,7-8H2,1H3,(H,22,23)

InChI Key

WKUHCGTYSYTLKD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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